Carebastine-d5 Methyl Ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGNQXZBCGURTB-UAVBZTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Carebastine D5 Methyl Ester
Advanced Spectroscopic Techniques for Structural Confirmation and Deuterium (B1214612) Content Determination
Spectroscopy is essential for verifying the molecular structure and confirming the successful incorporation of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Carebastine-d5 Methyl Ester, the signals corresponding to the protons on the deuterated phenyl ring would be absent or significantly diminished compared to the spectrum of the non-deuterated compound. The integration of the remaining aromatic signals would confirm the location of the deuterium substitution.
¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated phenyl ring would exhibit characteristic splitting patterns due to carbon-deuterium (C-D) coupling and would have lower intensity, providing further structural confirmation.
²H NMR (Deuterium NMR): This technique can be used to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment within the molecule.
Mass Spectrometry (MS) is critical for confirming the molecular weight and determining the extent of deuteration.
Structural Confirmation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion. This allows for the unambiguous confirmation of the elemental formula (C₃₃H₃₄D₅NO₄). pharmaffiliates.com The observed molecular weight of 518.70 g/mol for this compound is five mass units higher than that of the non-deuterated version (513.67 g/mol ), which directly corresponds to the five deuterium atoms. medchemexpress.com
Deuterium Content Determination: MS is the definitive technique for assessing isotopic purity. By analyzing the isotopic distribution of the molecular ion peak, the percentage of each deuterated species (d1 to d5) can be quantified. This analysis confirms the isotopic enrichment of the final product, with typical purities for such standards being greater than 99% atom D.
Interactive Table 1: Spectroscopic Analysis Data
| Technique | Purpose | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Structural Confirmation | Absence of signals for one phenyl ring in the aromatic region. |
| ¹³C NMR | Structural Confirmation | Splitting and reduced intensity of carbon signals in the deuterated ring. |
| HRMS | Molecular Formula Confirmation | Accurate mass measurement matching the formula C₃₃H₃₄D₅NO₄. |
| MS | Deuterium Content Analysis | Molecular ion peak at m/z corresponding to a mass of ~518.70, with isotopic distribution analysis confirming high d5 enrichment. |
Chromatographic Methods for Impurity Profiling and Purity Assessment
Chromatographic methods are employed to separate and quantify the target compound from any impurities, ensuring its suitability for use as a reference standard.
High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment and impurity profiling of pharmaceutical compounds.
Purity Assessment: A reversed-phase HPLC (RP-HPLC) method, often with a C18 column, is used to determine the chemical purity. ijpsdronline.com A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. researchgate.net Purity is calculated by measuring the area of the main peak as a percentage of the total peak area detected by a UV or charged aerosol detector (CAD). lcms.cz
Impurity Profiling: HPLC methods can separate this compound from potential process-related impurities and degradation products. Potential impurities could include the corresponding carboxylic acid (Carebastine-d5) formed by hydrolysis, unreacted starting materials, or isomers. The method must be validated to demonstrate specificity, ensuring that all potential impurities are well-separated from the main peak. chemmethod.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile impurities. As an internal standard, Carebastine-d5 is often quantified using either LC-MS or GC-MS.
Interactive Table 2: Chromatographic Methods and Parameters
| Method | Column Type | Mobile Phase/Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| RP-HPLC | C18 or Phenyl | Gradient of Acetonitrile/Methanol and aqueous buffer | UV, CAD, MS | Purity assessment and quantification of non-volatile impurities. |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (MS) | Identification and quantification of volatile impurities. |
Advanced Bioanalytical Methodologies Utilizing Carebastine D5 Methyl Ester As an Internal Standard
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantifying drug molecules in biological fluids. wuxiapptec.com The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. Using a SIL-IS like Carebastine-d5 Methyl Ester is critical to compensate for analyte loss during sample preparation and for signal fluctuations caused by matrix effects. wuxiapptec.comenvirotech-online.com
Optimization of Chromatographic Separation Parameters for Deuterated Analogs
The primary goal of chromatographic separation in this context is to achieve co-elution of the analyte (e.g., Carebastine) and its deuterated internal standard (this compound). Co-elution is crucial because it ensures that both compounds experience the same matrix environment as they enter the mass spectrometer, which is fundamental for accurate compensation of matrix effects. wuxiapptec.com
However, a phenomenon known as the chromatographic deuterium (B1214612) effect (CDE) can sometimes pose a challenge. nih.gov Deuterated compounds may elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography. acs.org This effect, attributed to minor differences in hydrophobicity, must be minimized through careful method development. tandfonline.com Optimization strategies include screening different column stationary phases and adjusting mobile phase composition. For instance, columns with pentafluorophenyl (PFP) stationary phases have been shown to reduce the CDE for some compounds by establishing different electronic interactions compared to standard C18 columns. nih.govacs.org
Below is a table of typical optimized parameters for the chromatographic separation of Carebastine (B24193) and its deuterated internal standard.
Table 1: Optimized Chromatographic Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Analytical Column | PFP or C18, 50 mm x 2.1 mm, 1.8 µm | To achieve separation from endogenous interferences and ensure co-elution of analyte and IS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent protonation of the analytes. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic phase for gradient elution. |
| Flow Rate | 0.4 mL/min | Optimized for column dimensions and particle size to ensure sharp peaks. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient to elute analytes quickly while separating them from early-eluting matrix components like phospholipids. sigmaaldrich.com |
| Column Temperature | 40 °C | To ensure reproducible retention times and improve peak shape. |
| Injection Volume | 5 µL | A small volume to minimize the introduction of matrix components onto the column. |
Tandem Mass Spectrometric Detection Strategies
Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for bioanalysis. researchgate.net In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances specificity.
For quantifying Carebastine using this compound, separate MRM transitions are established for the analyte and the internal standard. The precursor ion for the internal standard will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of the analyte, corresponding to the five deuterium atoms. The product ions may be identical if the deuterium atoms are not on the fragmented portion of the molecule, or they may also show a mass shift. A mass difference of at least 3 Da is recommended to prevent isotopic crosstalk. tandfonline.com
Table 2: Illustrative MRM Transitions for Carebastine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Carebastine | 500.6 | 167.1 | Positive ESI |
| This compound (IS) | 518.7 | 167.1 | Positive ESI |
Note: The precursor ion for Carebastine corresponds to its molecular weight [M+H]⁺. nih.gov The precursor for the internal standard is based on its molecular weight of 518.7. vivanls.com The product ion is a common fragment, ensuring similar fragmentation behavior.
Matrix Effect Assessment and Ion Suppression/Enhancement in Bioanalytical Samples
The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix. sigmaaldrich.comeijppr.com This can lead to either ion suppression (loss of signal) or ion enhancement (increase in signal), compromising the accuracy and reproducibility of the method. nih.govchromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. clearsynth.com Since the SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. wuxiapptec.com While the absolute signal response of both the analyte and the IS may vary between samples, their response ratio remains constant, allowing for accurate quantification. reddit.com
Table 3: Compensation of Matrix Effects using a Deuterated Internal Standard
| Sample Type | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | % Ion Suppression |
|---|---|---|---|---|
| Neat Solution (No Matrix) | 100,000 | 200,000 | 0.50 | 0% |
| Plasma Sample 1 | 50,000 | 100,000 | 0.50 | 50% |
| Plasma Sample 2 | 20,000 | 40,000 | 0.50 | 80% |
This table illustrates that even with significant and variable ion suppression (50% and 80%), the calculated analyte/IS ratio remains consistent, enabling reliable quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Methyl Esters
While LC-MS/MS is more common for analyzing polar and thermally labile molecules like Carebastine, GC-MS can be employed, typically requiring a chemical derivatization step to increase the volatility and thermal stability of the analyte. alwsci.com
Derivatization Techniques for Volatile Deuterated Esters
For a compound to be analyzed by GC-MS, it must be volatile enough to be transported through the GC column. alwsci.com While this compound is an ester, further derivatization can enhance its chromatographic properties and the sensitivity of detection. For example, in the analysis of fatty acids, they are commonly converted to their corresponding fatty acid methyl esters (FAMEs). lipidmaps.org
A common strategy to improve sensitivity, especially in negative ion mode, is to introduce highly electronegative groups, such as fluorine atoms. This can be achieved by derivatizing the analyte with reagents like pentafluorobenzyl (PFB) bromide. lipidmaps.orgnih.gov The resulting PFB esters are highly responsive in negative chemical ionization (NCI) mode, often providing sensitivity that is orders of magnitude greater than positive ion mode analysis of the corresponding methyl esters. nih.gov
Table 4: Common Derivatization Reagents for GC-MS Analysis
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Purpose |
|---|---|---|---|
| Methanol/HCl or CD3OD/HCl | Carboxylic Acid | Methyl Ester (or d3-Methyl Ester) | Increases volatility and allows for in-situ isotope labeling. chromatographyonline.comdntb.gov.ua |
| Pentafluorobenzyl (PFB) Bromide | Carboxylic Acid | PFB Ester | Greatly enhances sensitivity in Negative Chemical Ionization (NCI) mode. nih.gov |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Amine, Carboxyl | Trimethylsilyl (TMS) Ether/Ester | Increases volatility for polar compounds like amino acids and sugars. alwsci.com |
Electron Ionization and Chemical Ionization Mass Spectrometry for Isotopic Identification
GC-MS utilizes different ionization techniques to generate ions for mass analysis.
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This results in extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is useful for structural elucidation and library matching. nih.gov For this compound, the EI spectrum would be compared to the unlabeled standard to confirm the locations of fragmentation and ensure the deuterium labels are in a stable position that does not easily exchange.
Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to produce protonated molecules [M+H]⁺ with minimal fragmentation. acs.org This is highly valuable for confirming the molecular weight of the analyte and its deuterated standard. littlemsandsailing.com Furthermore, using a deuterated reagent gas like deuterium oxide (D₂O) can be used to identify the number of active hydrogens in a molecule, which can help confirm the isotopic purity and location of labels in the internal standard. littlemsandsailing.com
Table 5: Expected Mass Fragments for Isotopic Identification by GC-MS
| Ionization Mode | Reagent Gas | Analyte | Expected Key Ion (m/z) | Information Provided |
|---|---|---|---|---|
| EI | N/A | Carebastine Methyl Ester | Complex fragment pattern | Structural "fingerprint" for identification. |
| EI | N/A | This compound | Similar pattern, with shifts in fragments containing the d5-label | Confirms location and stability of the deuterium label. |
| CI | Methane | Carebastine Methyl Ester | 514.7 [M+H]⁺ | Confirms molecular weight of the analyte. |
| CI | Methane | this compound | 519.7 [M+H]⁺ | Confirms molecular weight and isotopic enrichment of the IS. |
Mechanistic Pharmacokinetic and Metabolic Research Leveraging Carebastine D5 Methyl Ester
Application of Deuterated Tracers in Quantitative Metabolism Studies
Deuterated compounds like Carebastine-d5 Methyl Ester are instrumental in quantitative metabolism studies. The presence of deuterium (B1214612) atoms, which are heavier than hydrogen, allows these molecules to be distinguished from their non-labeled counterparts and endogenous substances using mass spectrometry. drugbank.comresearchgate.netmedchemexpress.com This distinction is fundamental to a range of quantitative assays that elucidate the complex journey of a drug and its metabolites through the body.
A primary challenge in metabolomics is distinguishing between compounds administered to a biological system (exogenous) and those naturally present or produced by it (endogenous). doi.org Isotope labeling offers a direct solution to this problem. When a deuterated compound such as this compound is introduced, its molecular weight is higher than any endogenous version by the number of deuterium atoms incorporated. Mass spectrometry can easily detect this mass shift, allowing for the unambiguous identification and quantification of the exogenously administered compound and its subsequent metabolites, free from interference from the biological matrix. doi.orgnih.gov While Carebastine (B24193) is a xenobiotic metabolite and not expected to be present endogenously, the use of its deuterated form as an internal standard is critical for accurate quantification, as it co-elutes chromatographically with the analyte of interest and helps correct for variations in sample processing and instrument response. ijpsdronline.comlcms.cz
The rate at which a drug is metabolized is a critical determinant of its efficacy and duration of action. The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond. informaticsjournals.co.innih.gov This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. nih.govtandfonline.comnih.gov
By comparing the metabolic rate of a deuterated compound to its non-deuterated version in vitro (e.g., using human liver microsomes or recombinant cytochrome P450 enzymes) or in vivo, researchers can quantify the DKIE. nih.govplos.org This provides crucial information about the reaction mechanism and identifies the specific metabolic pathways that are sensitive to deuteration. For instance, the metabolism of Ebastine (B1671034) to its active metabolite Carebastine is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2. caymanchem.comresearchgate.net Studies with deuterated analogs like Ebastine-d6 have shown that deuteration can delay this metabolic conversion. vulcanchem.com This approach is vital for studying the kinetics of specific enzymes and understanding how factors like enzyme induction or inhibition might alter a drug's metabolic profile. Research on Ebastine-d5 N-Oxide has demonstrated high isotopic stability, with 83% of the deuterium remaining after first-pass metabolism, which is crucial for the reliability of such studies. vulcanchem.com
Insights into Drug Disposition and Clearance Mechanisms
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to pharmacology. Deuterated tracers like this compound provide a high-resolution lens through which to view these processes.
The use of stable isotope-labeled compounds is a cornerstone of modern bioanalytical chemistry for tracking metabolic pathways. smolecule.com In studies of Ebastine, deuterated internal standards such as Carebastine-d5 are used for the precise quantification of the parent drug and its key metabolites—Hydroxyebastine and Carebastine—in biological samples like plasma. caymanchem.combertin-bioreagent.combiomol.comnih.gov An analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be set to detect the specific mass-to-charge ratios of both the non-labeled analytes and their deuterated internal standards. ijpsdronline.comresearchgate.net This allows for the simultaneous tracking of multiple compounds, providing a dynamic picture of the metabolic cascade, such as the sequential conversion of Ebastine to Hydroxyebastine and then to Carebastine. researchgate.netnih.gov
Replacing hydrogen with deuterium can significantly alter a drug's pharmacokinetic properties beyond just its metabolic rate. informaticsjournals.co.insmolecule.com These changes can lead to an improved therapeutic profile, such as increased bioavailability, extended half-life, and more consistent patient exposure. nih.govacs.orgnih.gov Research on deuterated analogs of Ebastine has provided concrete evidence of these effects. For example, a study on Ebastine-d5 N-Oxide demonstrated a marked improvement in key pharmacokinetic parameters compared to its non-deuterated counterpart. vulcanchem.com Similarly, studies with Ebastine-d6 in preclinical models also showed enhanced bioavailability and a prolonged plasma half-life. vulcanchem.com These findings highlight how strategic deuteration can favorably modify a drug's absorption and distribution characteristics.
Table 1: Comparative Pharmacokinetic Parameters of Ebastine-d5 N-Oxide vs. Ebastine N-Oxide
| Parameter | Ebastine-d5 N-Oxide | Ebastine N-Oxide |
| Oral Bioavailability | 68% | 52% |
| Elimination Half-life (t½) | 28.5 h | 19.8 h |
| Area Under the Curve (AUC₀–∞) | 1,450 ng·h/mL | 980 ng·h/mL |
| Data sourced from a study on Ebastine-d5 N-Oxide. vulcanchem.com |
Table 2: Comparative Pharmacokinetic Profile of Ebastine vs. Ebastine-d6 in Preclinical Models
| Parameter | Ebastine | Ebastine-d6 |
| Bioavailability | 40% | 55-60% |
| Plasma Half-life | 15–19 hours | 22–27 hours |
| Data sourced from preclinical rodent studies on Ebastine-d6. vulcanchem.com |
Analytical Strategies for Investigating Isotope Kinetic Effects in Biological Systems
The investigation of kinetic isotope effects relies on robust and sensitive analytical methodologies capable of accurately quantifying both the deuterated tracer and its non-deuterated analog. The gold standard technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsdronline.comvulcanchem.com
This method combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For analyzing compounds like this compound and its related metabolites, a typical setup involves a C18 reverse-phase column for chromatographic separation. ijpsdronline.comvulcanchem.com Detection is achieved using positive electrospray ionization (ESI+) coupled with multiple reaction monitoring (MRM). vulcanchem.comresearchgate.net MRM allows the instrument to selectively monitor specific precursor-to-product ion transitions for each compound of interest. For example, a unique mass transition would be set for Ebastine (e.g., m/z 470.7→167.1) and a different, higher-mass transition for its deuterated analog, such as Ebastine-d6 (m/z 476.3→167.1). vulcanchem.comresearchgate.net
A crucial element of this analytical strategy is the use of the deuterated compound as an internal standard. lcms.czcaymanchem.com By adding a known amount of a compound like Carebastine-d5 to each sample, analysts can correct for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring the high accuracy and precision required for pharmacokinetic and metabolic studies. ijpsdronline.com These analytical approaches are first developed and validated using in vitro systems, such as human liver microsomes, before being applied to more complex in vivo studies. plos.org
Comparative Analysis of Deuterated versus Non-Deuterated Analog Metabolism
The use of stable isotopes, such as deuterium, in drug molecules has become a critical tool in pharmacokinetic and metabolic research. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, can significantly alter the metabolic profile of a compound. researchgate.net This alteration is primarily due to the deuterium kinetic isotope effect (KIE), which describes the change in reaction rate when a hydrogen atom in a bond being cleaved is replaced by a deuterium atom. informaticsjournals.co.inbioscientia.de The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during oxidative metabolic processes mediated by enzymes such as the Cytochrome P450 (CYP) family. informaticsjournals.co.inbioscientia.dedovepress.com
This compound is the deuterated analog of Carebastine Methyl Ester. While specific comparative metabolic studies on this compound are not extensively detailed in publicly available literature, the metabolic fate can be predicted based on the well-established principles of deuteration. The parent compound, ebastine, undergoes extensive first-pass metabolism by CYP enzymes, primarily CYP3A4, to its active metabolite, carebastine. The hydrolysis of the methyl ester group of Carebastine Methyl Ester yields carebastine.
In the case of this compound, the presence of deuterium atoms at specific positions is expected to slow down the rate of metabolism at those sites. informaticsjournals.co.in This can lead to several observable differences in pharmacokinetic parameters when compared to the non-deuterated analog. researchgate.net A slower metabolic rate generally results in a longer biological half-life and reduced clearance of the deuterated compound. nih.gov This phenomenon has been observed with other deuterated drugs, such as deutetrabenazine, which exhibits a longer half-life compared to its non-deuterated counterpart, tetrabenazine. bioscientia.de
Table 1: Predicted Comparative Pharmacokinetic Parameters of Carebastine Methyl Ester and its Deuterated Analog
| Parameter | Carebastine Methyl Ester (Non-Deuterated) | This compound (Deuterated) | Rationale for Predicted Difference |
| Rate of Metabolism (CYP-mediated) | Normal | Slower | The Carbon-Deuterium bond is stronger and more resistant to enzymatic cleavage (Kinetic Isotope Effect). bioscientia.de |
| Biological Half-life (t½) | Shorter | Longer | A slower rate of metabolism typically leads to a prolonged presence of the compound in the system. informaticsjournals.co.indovepress.com |
| Systemic Clearance (CL) | Higher | Lower | Reduced metabolism decreases the rate at which the drug is eliminated from the body. nih.govresearchgate.net |
| Metabolite Profile | Standard profile | Potentially altered ("Metabolic Switching") | Blockage of a primary metabolic site may shunt the molecule to alternative metabolic pathways. bioscientia.de |
This table represents predicted outcomes based on established principles of the kinetic isotope effect and has been created for illustrative purposes.
Implications for Understanding Enzyme-Substrate Interactions
The strategic placement of deuterium atoms in a molecule like this compound provides a powerful method for investigating the intricacies of enzyme-substrate interactions. ontosight.ai By comparing the metabolic breakdown of the deuterated analog to its non-deuterated version, researchers can gain precise insights into metabolic pathways and the specific roles of enzymes involved. researchgate.net
When a deuterated compound is introduced into a biological system, a decrease in the rate of formation of a particular metabolite, compared to the non-deuterated version, strongly implies that the deuterated position is a primary site of enzymatic attack. informaticsjournals.co.in This technique allows for the identification of "metabolic soft spots"—the specific atoms or bonds on a substrate that an enzyme, such as a specific CYP isoform, preferentially targets. informaticsjournals.co.in
This approach offers significant value in understanding the chemo- and regioselectivity of drug-metabolizing enzymes. informaticsjournals.co.in For instance, if deuterating the methyl ester group of Carebastine Methyl Ester were to slow its hydrolysis to carebastine, it would provide direct evidence of the kinetic parameters of the esterase enzyme responsible for this conversion. Similarly, deuteration at other specific sites on the molecule can elucidate which positions are susceptible to hydroxylation or other oxidative reactions by CYP enzymes. dovepress.com
The use of deuterated analogs like this compound helps to:
Identify Key Enzymes: A significant KIE can help pinpoint which specific enzymes (e.g., CYP3A4 vs. other CYPs) are responsible for a particular metabolic step. bioscientia.de
Probe Enzyme Active Sites: Understanding which parts of the substrate are attacked by an enzyme provides indirect information about the structure and chemical nature of the enzyme's active site.
Table 2: Research Implications of Comparing Deuterated and Non-Deuterated Analogs
| Observation | Implication for Enzyme-Substrate Interaction | Research Value |
| Slower formation of a specific metabolite with the deuterated analog. | Confirms the deuterated site as a primary point of enzymatic cleavage. | Elucidates the specific site of action for a metabolizing enzyme on the substrate. |
| Appearance of new or more abundant alternative metabolites. | Demonstrates "metabolic switching," indicating the enzyme's ability to target secondary sites when the primary site is blocked. | Reveals the flexibility and substrate promiscuity of the enzyme and uncovers minor metabolic pathways. |
| No change in metabolism despite deuteration at a specific site. | Indicates that the deuterated position is not a site of metabolic attack by the enzyme . | Helps to rule out certain metabolic pathways and narrows down the potential sites of interaction. |
This table is a conceptual illustration of how deuterated compounds are used to study enzyme-substrate interactions.
Emerging Research Directions and Methodological Innovations
Integration of Deuterated Analogs in High-Throughput Bioanalytical Platforms
The use of deuterated analogs as internal standards is a cornerstone of modern high-throughput bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. Carebastine-d5 Methyl Ester serves as an exemplary internal standard for the quantification of carebastine (B24193), the active metabolite of ebastine (B1671034). acs.orgthermofisher.com Its integration into high-throughput workflows addresses several critical analytical challenges, enhancing the reliability and accuracy of pharmacokinetic studies.
The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its ability to compensate for variations in sample preparation and matrix effects. isotope.comresearchgate.net Matrix effects, caused by co-eluting endogenous components in biological samples like plasma, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net Because a deuterated standard is chemically and physically almost identical to the analyte, it experiences nearly the same extraction recovery and matrix effects. researchgate.net By normalizing the analyte's signal to the standard's signal, these variations can be effectively canceled out, a practice that is essential for achieving the accuracy and precision demanded in regulated bioanalysis. thermofisher.comCurrent time information in Chatham County, US.
In high-throughput screening (HTS) environments, where speed and efficiency are paramount, automated sample preparation systems are common. rsc.org The use of a reliable internal standard like this compound is crucial in these automated workflows to ensure data integrity across thousands of samples. wikipedia.org It allows for robust and reproducible quantification even with simplified extraction methods like "dilute-and-shoot" or protein precipitation, which are favored in HTS for their speed but are more susceptible to matrix effects. researchgate.netrsc.org
Table 1: Characteristics of an Ideal Internal Standard for High-Throughput LC-MS/MS and the Role of this compound
| Characteristic | Description | How this compound Fulfills the Role |
|---|---|---|
| Chemical & Physical Similarity | The standard should have nearly identical chemical and physical properties to the analyte. | As a deuterated analog, it shares the same core structure, polarity, and ionization potential as carebastine methyl ester. |
| Co-elution | The standard should elute at or very near the same retention time as the analyte in the chromatographic system. | The minor mass difference from deuterium (B1214612) substitution typically results in near-perfect co-elution with the non-labeled analyte. researchgate.net |
| Mass Differentiable | The standard must have a different mass-to-charge ratio (m/z) to be distinguished from the analyte by the mass spectrometer. | The five deuterium atoms provide a clear mass shift (+5 Da) from the parent compound, allowing for simultaneous but distinct detection. |
| Correction for Matrix Effects | The standard must experience the same ionization suppression or enhancement as the analyte. | Its chemical identity ensures it is affected by matrix interferences in the same way as the analyte, enabling accurate correction. Current time information in Chatham County, US. |
| Stability | The standard must be stable throughout the extraction, storage, and analytical process. | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, ensuring high stability. |
Advanced Applications in Targeted Lipidomics and Metabolomics Research
Targeted lipidomics and metabolomics aim to precisely quantify specific small molecules to understand metabolic pathways and identify biomarkers. The accuracy of these fields is highly dependent on the use of appropriate internal standards to correct for analytical variability. thermofisher.comckisotopes.com Stable isotope-labeled compounds are the gold standard for this purpose. acs.org
This compound is an ideal tool for targeted metabolomics studies focused on the pharmacokinetics of ebastine. wikipedia.org After administration, ebastine is almost completely converted to its active carboxylic acid metabolite, carebastine, by cytochrome P450 enzymes. wikipedia.orgcaymanchem.com To understand this metabolic process and how it varies between individuals or is affected by other drugs, researchers must accurately measure carebastine concentrations in biological fluids. Using this compound as an internal standard allows for precise quantification, enabling detailed investigation into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The challenges in quantitative metabolomics and lipidomics are significant, including wide concentration ranges of analytes and substantial matrix effects from complex biological samples like plasma. thermofisher.comavantiresearch.com The use of a comprehensive panel of deuterated internal standards, specific to each analyte or lipid class, is a key strategy to improve data quality. avantiresearch.comlcms.cz For instance, in lipidomics, a mixture of various deuterated lipid standards is often added to a sample to correct for differential extraction efficiency and ionization across different lipid classes. researchgate.net Following this principle, this compound provides the specific correction needed for its corresponding analyte in complex metabolic studies.
Table 2: Challenges in Quantitative Metabolomics and Solutions Provided by Deuterated Standards
| Challenge | Description | Solution Using Deuterated Standards (e.g., this compound) |
|---|---|---|
| Extraction Recovery | Analytes can be lost to varying degrees during sample preparation and extraction steps. | The deuterated standard is lost at the same rate as the analyte, allowing for accurate correction of the final measured amount. |
| Ionization Variability | The efficiency of analyte ionization in the mass spectrometer source can vary between samples due to matrix components. nih.gov | The standard's ionization is affected identically to the analyte's, normalizing the signal and ensuring accurate relative quantification. thermofisher.com |
| Chromatographic Shifts | Minor changes in mobile phase or column condition can cause retention time to drift. | The deuterated standard co-elutes with the analyte, confirming its identity even with minor shifts. |
| Absolute Quantification | Determining the exact concentration of a metabolite requires a reliable reference point. | By adding a known amount of the deuterated standard, the analyte's absolute concentration can be calculated from the response ratio. ckisotopes.com |
Development of Novel Deuteration Reagents and Synthesis Strategies
The synthesis of deuterated compounds like this compound relies on the availability of efficient and selective deuteration methods. The field of synthetic chemistry has seen significant innovation in this area, moving beyond classical methods to more sophisticated strategies that allow for the precise incorporation of deuterium into complex molecules at late stages of a synthetic route. acs.org
One major area of advancement is the development of novel deuterating reagents. osaka-u.ac.jp For example, researchers have created dn-alkyl diphenylsulfonium salts, which act as electrophilic alkylating agents. d-nb.info These reagents can be prepared from their non-deuterated precursors using inexpensive deuterium oxide (D₂O) as the deuterium source, providing a practical way to introduce deuterated alkyl groups (e.g., -CD₃, -CD₂CH₃) into drug candidates. d-nb.info Such reagents offer excellent site selectivity and high levels of deuterium incorporation. osaka-u.ac.jp
Another powerful strategy involves the direct, catalyst-mediated hydrogen isotope exchange (HIE) on the substrate molecule. acs.org Palladium-catalyzed C-H activation, for instance, has been used to label a wide range of pharmaceuticals using D₂O as the isotopic source. chemrxiv.orguni-freiburg.de These methods can be highly selective for specific positions on a molecule, such as aromatic or benzylic C-H bonds, and are compatible with a wide range of functional groups, making them valuable for labeling complex molecules without requiring a complete re-synthesis. researchgate.netuni-freiburg.de The development of titanocene-based reagents (e.g., Cp₂TiCl/D₂O/Mn) also provides a cheap and sustainable method for deuterium transfer to various functional groups under mild conditions. beilstein-journals.org
Table 3: Comparison of Modern Deuteration Strategies
| Strategy | Description | Key Advantages | Example Reagents/Catalysts |
|---|---|---|---|
| Novel Deuterated Building Blocks | Synthesis of small, deuterated reagents that can be incorporated into a larger molecule. | High deuterium incorporation at specific sites; versatile for introducing deuterated alkyl or aryl groups. | d₉-MSTFA (for derivatization), nih.gov dn-Alkyl Sulfonium Salts d-nb.info |
| Catalytic H-D Exchange | Direct replacement of C-H bonds with C-D bonds on a late-stage intermediate or final molecule using a catalyst. | Atom-economical; avoids lengthy de novo synthesis; can use D₂O as a cheap deuterium source. acs.org | Palladium (Pd), chemrxiv.org Iridium (Ir), Ruthenium (Ru) complexes acs.org |
| Metal-Free Activation | Use of strong acids or bases, or other non-metallic reagents, to facilitate H-D exchange. | Avoids potential contamination with heavy metals; offers alternative selectivity. | Superacids, researchgate.net Ynamide activation with deuterated acids rsc.org |
Computational Modeling and Prediction of Deuterium Isotope Effects on Chemical Reactivity and Biological Fate
The decision to synthesize a deuterated compound like this compound is supported by a theoretical understanding of how deuterium substitution affects molecular properties. Computational modeling has become an indispensable tool for predicting these effects, guiding the design of deuterated molecules for use as both therapeutic agents and analytical standards. mdpi.com
The primary phenomenon of interest is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. informaticsjournals.co.in This increased bond strength can slow the rate of reactions that involve breaking this bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes. juniperpublishers.com Computational methods, particularly those based on Density Functional Theory (DFT), can predict the magnitude of the KIE for specific metabolic pathways. rsc.orgwikipedia.org Such calculations help researchers identify the optimal positions for deuteration to slow metabolism, enhance a drug's half-life, or divert metabolism away from the formation of toxic byproducts. researchgate.net
Beyond the KIE, computational models are used to predict broader changes in a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov Quantitative Structure-Property Relationship (QSPR) and Physiologically Based Pharmacokinetic (PBPK) models can simulate how deuteration might alter properties like lipophilicity (LogP), solubility, and plasma protein binding. mdpi.com While the physical properties of this compound are nearly identical to its non-deuterated counterpart, making it an excellent internal standard, these predictive models are crucial in the development of "heavy drugs," where deuteration is intended to improve the therapeutic profile. informaticsjournals.co.ininformaticsjournals.co.in These in silico tools allow for the rapid screening of many potential deuteration sites, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
Table 4: Computational Tools and Their Applications in Deuterated Compound Research
| Computational Method | Predicted Property | Relevance to Deuterated Compounds (e.g., this compound) |
|---|---|---|
| Density Functional Theory (DFT) | Kinetic Isotope Effect (KIE), reaction energy barriers, vibrational frequencies. rsc.org | Predicts the change in reaction rates for metabolic processes, guiding the design of metabolically stable drugs. Explains the stability of deuterated standards. |
| Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties (LogP, solubility, protein binding). mdpi.com | Screens for potential changes in ADME properties due to deuteration, ensuring the deuterated analog behaves like the parent compound (for standards) or has an improved profile (for therapeutics). |
| Molecular Docking | Binding affinity and orientation within an enzyme's active site (e.g., CYP450). | Helps visualize how a deuterated substrate fits into a metabolic enzyme and predicts whether deuteration will impact the binding mode or redirect metabolism to other sites. nih.gov |
Q & A
Q. Which analytical techniques are validated for quantifying the purity and structural confirmation of this compound?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for purity analysis and fatty acid methyl ester (FAME) profiling, with injector/detector temperatures standardized at 240°C and 280°C, respectively . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are recommended for structural elucidation and deuterium incorporation validation. Reproducibility requires calibration against certified reference materials and triplicate measurements .
Q. How do solvent selection and reaction time affect the transesterification process for this compound?
- Methodological Answer : Polar aprotic solvents (e.g., methanol, ethanol) enhance reaction kinetics by stabilizing intermediates. Reaction time must balance equilibrium completion (typically 1–3 hours for basic catalysts) and side-product formation. Kinetic modeling, such as pseudo-first-order rate equations, can predict optimal durations while minimizing byproducts like acetic acid and water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound across studies?
- Methodological Answer : Discrepancies often arise from unstandardized parameters (e.g., catalyst purity, mixing efficiency). A meta-analysis framework should:
- Compare studies using ANOVA to isolate variable contributions (e.g., catalyst type vs. temperature) .
- Validate methods via interlaboratory reproducibility trials with shared protocols.
- Account for deuterium isotope effects, which may alter reaction kinetics compared to non-deuterated analogs .
Q. What strategies optimize this compound synthesis using response surface methodology (RSM)?
- Methodological Answer : RSM integrates central composite designs (CCD) to model nonlinear relationships between variables. Steps include:
- Defining independent variables (e.g., molar ratio, temperature) and dependent responses (yield, purity).
- Conducting a face-centered CCD with 3–5 levels per variable.
- Validating models via lack-of-fit tests and adjusting for curvature effects. For example, biodiesel studies achieved 96.7% yield using RSM-optimized conditions .
Q. How can cross-study comparisons improve the validation of this compound’s pharmacokinetic properties?
- Methodological Answer : Cross-study validation requires:
- Harmonizing experimental conditions (e.g., in vitro assays using identical cell lines or animal models).
- Applying Bland-Altman plots to assess agreement between LC-MS/MS datasets.
- Addressing deuterium’s metabolic stability impact via isotopic tracing studies .
Ethical and Methodological Compliance
Q. What ethical considerations are critical when designing studies involving deuterated compounds like this compound?
- Methodological Answer : Ethical compliance includes:
- Adhering to institutional review board (IRB) guidelines for deuterated compound handling, particularly regarding environmental toxicity and disposal .
- Ensuring transparency in data reporting to avoid selective publication bias, as per FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs: purity, deuterium enrichment).
- Use process analytical technology (PAT) for real-time monitoring.
- Apply multivariate statistical process control (MSPC) to detect deviations .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
